

A Comparative Spectroscopic Analysis of 6-Iodonicotinic Acid and Its Precursors

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Compound of Interest

Compound Name: 6-Iodonicotinic acid

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of **6-Iodonicotinic Acid** and its Synthetic Precursors, Nicotinic Acid and 6-Hydroxynicotinic Acid.

This guide provides a comprehensive spectroscopic comparison of **6-iodonicotinic acid** with its common precursors, nicotinic acid and 6-hydroxynicotinic acid. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic and drug development workflows. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols for spectral acquisition, and visualizes the synthetic and analytical processes.

While extensive experimental data is available for nicotinic acid and 6-hydroxynicotinic acid, specific experimental spectra for **6-iodonicotinic acid** are not readily found in publicly available databases. Therefore, the spectral data for **6-iodonicotinic acid** presented in this guide are predicted based on established substituent effects on the pyridine ring and data from analogous iodo-substituted pyridine compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **6-iodonicotinic acid** and its precursors.

¹H NMR Spectral Data

Table 1: ^1H NMR Chemical Shifts (δ , ppm)

Compound	H-2	H-4	H-5	Other	Solvent
Nicotinic Acid	9.15 (d, $J=1.5$ Hz)[1]	8.30 (dt, $J=8.0, 2.0$ Hz)[1]	7.60 (ddd, $J=8.0, 5.0, <1$ Hz)[1]	8.83 (dd, $J=5.0, 1.5$ Hz, H-6)[1]	Not Specified
6-Hydroxynicotinic Acid	8.08	8.07	6.60	-	D ₂ O
6-Iodonicotinic Acid (Predicted)	~8.9	~8.2	~7.5	-	DMSO-d ₆

Note: Predicted values for **6-Iodonicotinic Acid** are based on the substituent effects of iodine on the pyridine ring.

^{13}C NMR Spectral Data

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm)

Compound	C-2	C-3	C-4	C-5	C-6	COOH	Solvent
Nicotinic Acid	151.7	126.6	140.4	135.0	153.1	176.1	D ₂ O
6-Hydroxynicotinic Acid	146.1	120.5	140.8	121.0	167.9	174.5	D ₂ O
6-Iodonicotinic Acid (Predicted)	~152	~130	~145	~125	~110	~165	DMSO-d ₆

Note: Predicted values for **6-Iodonicotinic Acid** are based on the substituent effects of iodine on the pyridine ring.

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	Nicotinic Acid	6-Hydroxynicotinic Acid	6-Iodonicotinic Acid (Predicted)
O-H stretch (Carboxylic Acid)	3300-2500 (broad)[2]	3300-2500 (broad)	3300-2500 (broad)
C=O stretch (Carboxylic Acid)	1703-1714[3]	~1700	~1700
C=C & C=N stretch (Aromatic)	1594[3]	~1600-1550	~1600-1550
C-I stretch	-	-	~600-500

Mass Spectrometry (MS) Data

Table 4: Mass-to-Charge Ratios (m/z) of Key Ions

Compound	Molecular Ion [M] ⁺	[M+H] ⁺	Key Fragment Ions
Nicotinic Acid	123 ^[4]	124 ^[4]	78 ([M-COOH] ⁺)
6-Hydroxynicotinic Acid	139	140	94 ([M-COOH] ⁺)
6-Iodonicotinic Acid	249	250	204 ([M-COOH] ⁺), 127 (I ⁺)

Experimental Protocols

Synthesis of 6-Iodonicotinic Acid from 6-Aminonicotinic Acid (Sandmeyer Reaction)

A plausible synthetic route to **6-iodonicotinic acid** is via a Sandmeyer reaction starting from 6-aminonicotinic acid. While a specific detailed protocol for this exact transformation is not readily available, a general procedure is outlined below.

Materials:

- 6-Aminonicotinic acid
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
- Potassium iodide (KI)
- Ice
- Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Diazotization:** Dissolve 6-aminonicotinic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
- **Iodination:** In a separate flask, dissolve potassium iodide in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed. The reaction mixture may be gently warmed to drive the reaction to completion.
- **Work-up:** Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the crude **6-iodonicotinic acid**.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- ¹³C NMR: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

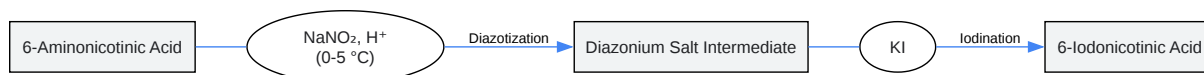
- Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Ionization: Use a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Analysis: Analyze the sample using a mass spectrometer to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualizations

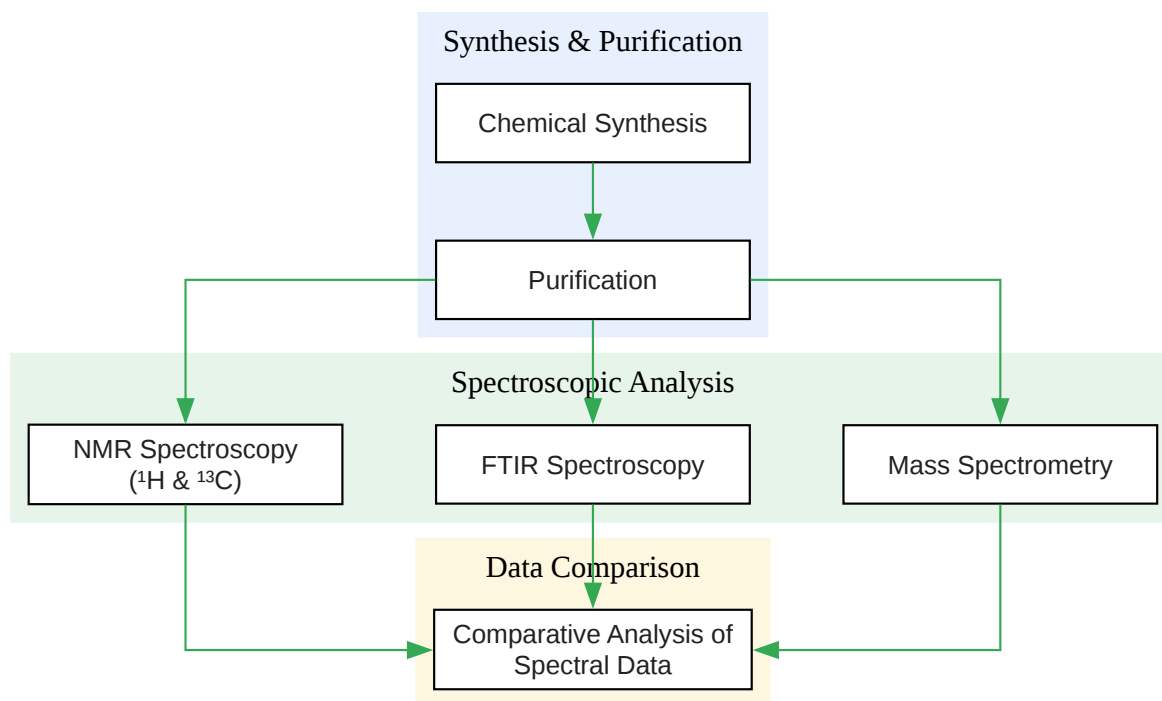
Synthetic Pathway



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Caption: Synthesis of **6-Iodonicotinic Acid** via Sandmeyer Reaction.

Experimental Workflow



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Caption: Workflow for Spectroscopic Comparison.

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